3-(1,1,2-Trifluoroethoxy)aniline
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Overview
Description
3-(1,1,2-Trifluoroethoxy)aniline is an organic compound with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 3-(1,1,2-Trifluoroethoxy)aniline typically involves the reaction of 3-nitroaniline with 1,1,2-trifluoroethanol under specific conditions. The nitro group is then reduced to an amine group, yielding the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-(1,1,2-Trifluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group (if present in intermediates) to form the amine.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,1,2-Trifluoroethoxy)aniline has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1,2-Trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, influencing its biological activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
3-(1,1,2-Trifluoroethoxy)aniline can be compared with similar compounds like 3-(1,1,2,2-tetrafluoroethoxy)aniline and other trifluoroethoxy-substituted anilines . These compounds share structural similarities but differ in their fluorine content and resulting chemical properties. The unique trifluoroethoxy group in this compound imparts distinct reactivity and applications, making it a valuable compound in various fields.
Similar Compounds
Biological Activity
3-(1,1,2-Trifluoroethoxy)aniline is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry, agrochemicals, and materials science. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H8F3NO. It typically appears as a white to light yellow crystalline powder. The trifluoroethoxy group significantly influences the compound's electronic and steric properties, which in turn affects its reactivity and interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits potential biological activities through its interactions with specific biomolecules. Although detailed mechanisms of action remain largely unexplored due to limited research, preliminary studies suggest that the trifluoroethoxy substitution may enhance the compound's affinity for certain biological targets .
Interaction Studies
Interaction studies focus on the binding affinities of this compound with various biological targets. These studies are crucial for elucidating the compound's mechanism of action at the molecular level. The unique trifluoroethoxy group is believed to influence the compound's reactivity and selectivity towards specific biomolecules .
Case Studies
Several studies have investigated the biological implications of compounds similar to this compound. For instance:
- Antiparasitic Activity : A study evaluated compounds with structural similarities to this compound against Plasmodium falciparum, revealing promising antiparasitic activity. The efficacy was measured using EC50 values in various assays .
- Cancer Research : Compounds containing similar functional groups have been tested for their ability to inhibit tumor growth in xenograft models. These studies highlight the potential of trifluoroethyl-substituted anilines in cancer therapeutics .
Summary of Biological Activities
The following table summarizes some key findings regarding the biological activities associated with this compound and related compounds:
Properties
IUPAC Name |
3-(1,1,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-5-8(10,11)13-7-3-1-2-6(12)4-7/h1-4H,5,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKQLZPIVQCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(CF)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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